molecular formula C10H7F2N3O2 B1487795 1-[(2,5-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1338663-72-1

1-[(2,5-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B1487795
CAS RN: 1338663-72-1
M. Wt: 239.18 g/mol
InChI Key: LQYIIRWKKKNVTC-UHFFFAOYSA-N
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Description

The compound “1-[(2,5-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid” is a complex organic molecule that contains several functional groups. It has a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms. Attached to this ring is a carboxylic acid group (-COOH), a common functional group in organic chemistry involved in many chemical reactions. The molecule also contains a difluorophenyl group, which is a phenyl ring (a variant of a benzene ring) with two fluorine atoms attached .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the starting materials available and the specific conditions required for each reaction. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazole ring and the difluorophenyl group would likely contribute to the molecule’s overall shape and properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The carboxylic acid group is typically quite reactive and can participate in a variety of reactions. The triazole ring and the difluorophenyl group may also influence the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its melting point, boiling point, solubility in various solvents, and its reactivity with other chemicals .

Scientific Research Applications

Synthesis and Organic Chemistry

Research in organic chemistry has developed methods for synthesizing triazole derivatives, which are crucial intermediates for various drugs and biologically active compounds. For instance, Liu et al. (2015) designed a new synthesis method for triazole derivatives, highlighting the importance of these compounds as intermediates in drug synthesis due to their stereoselective properties and good overall yield (Da’an Liu et al., 2015). Furthermore, the synthesis of triazole derivatives with antimicrobial activity showcases the versatility of these compounds in creating new therapeutic agents (Bantwal Shivarama Holla et al., 2005).

Antimicrobial Activity

Triazole derivatives have been explored for their antimicrobial properties. Holla et al. (2005) synthesized substituted 1,2,3-triazoles and evaluated their antimicrobial activity, indicating the potential of these compounds in addressing various infections (Bantwal Shivarama Holla et al., 2005).

Energetic Materials

The development of energetic materials also benefits from the study of triazole derivatives. Wang et al. (2007) prepared triazolyl-functionalized monocationic energetic salts, demonstrating the applicability of these compounds in creating materials with good thermal stability and relatively high density, suitable for various industrial applications (Ruihu Wang et al., 2007).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically relevant for drugs or other bioactive compounds. Without more specific information about the intended use or biological activity of this compound, it’s difficult to speculate on its mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. As with any chemical, appropriate safety precautions should be taken when handling it to avoid exposure .

Future Directions

The potential applications and future directions for this compound would depend on its properties and biological activity. It could potentially be of interest in fields such as medicinal chemistry, materials science, or chemical synthesis .

properties

IUPAC Name

1-[(2,5-difluorophenyl)methyl]triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2N3O2/c11-7-1-2-8(12)6(3-7)4-15-5-9(10(16)17)13-14-15/h1-3,5H,4H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQYIIRWKKKNVTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CN2C=C(N=N2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(2,5-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid
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1-[(2,5-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid
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1-[(2,5-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid
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1-[(2,5-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid

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